Chemical structure and synthesis of Acetylene-linker-Val-Cit-PABC-MMAE.
Chemical structure and synthesis of Acetylene-linker-Val-Cit-PABC-MMAE.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of Acetylene-linker-Val-Cit-PABC-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Components
Acetylene-linker-Val-Cit-PABC-MMAE is a complex molecule comprised of four key components, each with a specific function in the targeted delivery of a cytotoxic payload to cancer cells.[1] The modular architecture of this compound allows for a strategic approach to its synthesis.[1]
-
Acetylene (B1199291) Linker: This functional group serves as a chemical handle for conjugation.[1] Specifically, the alkyne group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This allows for the efficient and specific attachment of the drug-linker conjugate to a monoclonal antibody (mAb) that has been modified to contain an azide (B81097) group.[2]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence acts as a cleavable linker.[1] It is designed to be stable in the bloodstream but is susceptible to cleavage by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] This enzymatic cleavage is a critical step for the release of the cytotoxic payload within the target cell.[1]
-
p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC group is a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction.[1] This cascade results in the release of the unmodified cytotoxic drug.[1]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][4] Due to its high toxicity, it is not used as a standalone drug but is instead delivered specifically to cancer cells as the payload of an ADC.[4]
Chemical Properties
A summary of the key chemical properties of Acetylene-linker-Val-Cit-PABC-MMAE is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₆N₁₀O₁₆ | [5] |
| Molecular Weight | 1307.62 g/mol | [5] |
| CAS Number | 1411977-95-1 | [5] |
| Purity | >95% | [2] |
| Appearance | Lyophilized powder | |
| Storage | 4°C, stored under nitrogen | [5] |
Synthesis of Acetylene-linker-Val-Cit-PABC-MMAE
The synthesis of Acetylene-linker-Val-Cit-PABC-MMAE is a multi-step process that involves the sequential assembly of its constituent parts. A general retrosynthetic analysis breaks the molecule down into four main building blocks: the acetylene-containing linker, the L-valine and L-citrulline amino acids, the PABC spacer, and the MMAE payload.[1] The key bond formations are amide bonds between the amino acids, a carbamate (B1207046) bond connecting the PABC spacer to MMAE, and the linkage of the acetylene module to the peptide segment.[1]
Experimental Protocol
The following is a representative, multi-step protocol for the synthesis of a Val-Cit-PABC-MMAE core structure, which can be adapted for the inclusion of an acetylene linker. This protocol is based on methodologies reported for similar compounds.
Step 1: Synthesis of Fmoc-Val-Cit-PABC-MMAE
-
The synthesis begins with the coupling of the protected dipeptide, Fmoc-Val-Cit-PABC-OH, to MMAE.
-
Dissolve Fmoc-Val-Cit-PABC-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous dimethylformamide (DMF).[6]
-
Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 equivalent) and pyridine (B92270) to the solution.[6]
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by high-performance liquid chromatography (HPLC).[7]
-
Upon completion, the crude product is purified by semi-preparative HPLC.[7]
-
The purified product, Fmoc-Val-Cit-PABC-MMAE, is then lyophilized to obtain a solid.[7]
Step 2: Fmoc Deprotection to Yield NH₂-Val-Cit-PABC-MMAE
-
Dissolve the Fmoc-Val-Cit-PABC-MMAE from the previous step in DMF.[7]
-
Add piperidine (B6355638) (20 equivalents) to the solution and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.[6][7]
-
The resulting product, NH₂-Val-Cit-PABC-MMAE, is purified by reverse-phase HPLC.[7]
Step 3: Coupling of the Acetylene Linker
-
The acetylene-containing linker, activated as an N-hydroxysuccinimide (NHS) ester, is then coupled to the free amine of NH₂-Val-Cit-PABC-MMAE.
-
Dissolve NH₂-Val-Cit-PABC-MMAE in a suitable solvent such as DMF.
-
Add the activated acetylene linker-NHS ester to the solution.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
Once the reaction is complete, the final product, Acetylene-linker-Val-Cit-PABC-MMAE, is purified by preparative HPLC.
Purification and Characterization
Purification of the final compound and intermediates is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The structural identity and purity of Acetylene-linker-Val-Cit-PABC-MMAE are confirmed using a combination of analytical techniques.
| Technique | Purpose | Reference |
| LC-MS | To confirm the molecular weight of the final product and intermediates. | |
| ¹H and ¹³C NMR | To verify the chemical structure and identify specific proton and carbon signals corresponding to each component of the molecule. | |
| HPLC | To determine the purity of the synthesized compound. | [7] |
A representative ¹H NMR and high-resolution mass spectrometry (HRMS) data for a similar Val-Cit-PABC-MMAE derivative is presented in the supporting information of related studies.[7]
Mechanism of Action and Payload Release
The Acetylene-linker-Val-Cit-PABC-MMAE, once conjugated to a monoclonal antibody, forms an ADC that targets specific antigens on the surface of cancer cells. The mechanism of action involves a series of steps leading to the intracellular release of the potent MMAE payload.
-
Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by cathepsin B.[1]
-
Self-Immolation: The cleavage of the linker triggers the spontaneous 1,6-elimination of the PABC spacer.[1]
-
Payload Release: This self-immolative cascade results in the release of free MMAE into the cytoplasm of the cancer cell.[1]
-
Cytotoxic Effect: The released MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[]
Visualization of Key Processes
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
